molecular formula C6H8N8O10 B8395509 3,3,7,7-Tetranitro-1,5-dinitroso-1,5-diazocane CAS No. 88371-87-3

3,3,7,7-Tetranitro-1,5-dinitroso-1,5-diazocane

Cat. No. B8395509
Key on ui cas rn: 88371-87-3
M. Wt: 352.18 g/mol
InChI Key: KWUOXHVXEZIXBM-UHFFFAOYSA-N
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Patent
US04452739

Procedure details

nitrosating the 3,3,7,7-tetranitro-1-nitrosoperhydro-1,5-diazocine in from about 55 to about 70 percent nitric acid to form 3,3,7,7-tetranitro-1,5-dinitrosoperhydro-1,5-diazocine product; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1([N+:20]([O-:22])=[O:21])[CH2:11][NH:10][CH2:9][C:8]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:7][N:6]([N:18]=[O:19])[CH2:5]1)([O-:3])=[O:2].[N+:23]([O-])(O)=[O:24]>>[N+:20]([C:4]1([N+:1]([O-:3])=[O:2])[CH2:11][N:10]([N:23]=[O:24])[CH2:9][C:8]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:7][N:6]([N:18]=[O:19])[CH2:5]1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1(CN(CC(CNC1)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1(CN(CC(CN(C1)N=O)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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